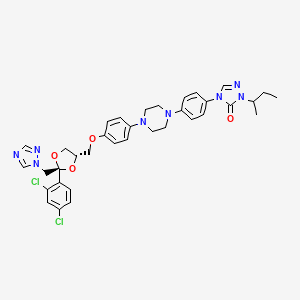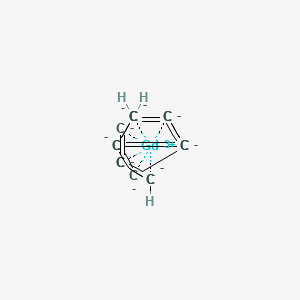![molecular formula C11H23ClN4 B12348464 N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine CAS No. 1856041-73-0](/img/structure/B12348464.png)
N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of N,N-diethylethylenediamine with 1-methyl-3-chloromethylpyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce any present functional groups to their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
科学的研究の応用
N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the nature of the binding.
類似化合物との比較
Similar Compounds
1-methyl-3-chloromethylpyrazole: A precursor in the synthesis of N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine.
N,N-diethylethylenediamine: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar pyrazole rings, such as 1-methylpyrazole and 3,5-dimethylpyrazole.
Uniqueness
N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
1856041-73-0 |
|---|---|
分子式 |
C11H23ClN4 |
分子量 |
246.78 g/mol |
IUPAC名 |
N',N'-diethyl-N-[(1-methylpyrazol-3-yl)methyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C11H22N4.ClH/c1-4-15(5-2)9-7-12-10-11-6-8-14(3)13-11;/h6,8,12H,4-5,7,9-10H2,1-3H3;1H |
InChIキー |
QCUPWEOKPOWXDV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNCC1=NN(C=C1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




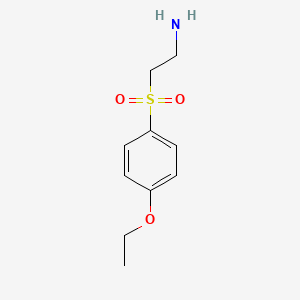
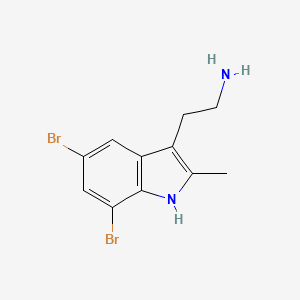
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
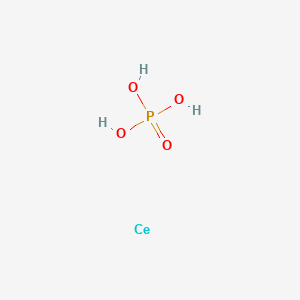
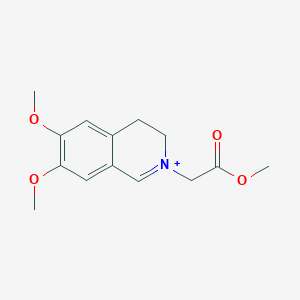
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
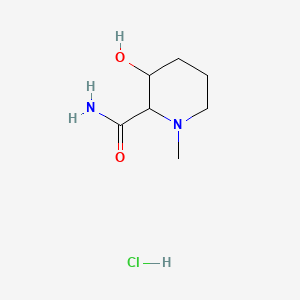
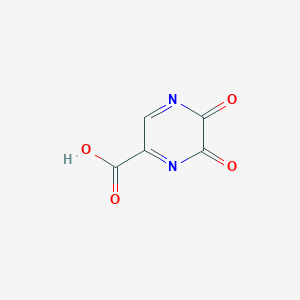
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
